molecular formula C27H25F8NO5S B12427035 RORgammat Inverse agonist 2

RORgammat Inverse agonist 2

Cat. No.: B12427035
M. Wt: 627.5 g/mol
InChI Key: AVHWMAVUUHFRKE-DFSZNTFHSA-N
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Description

The compound “ROR” refers to ethers, which are a class of organic compounds characterized by an oxygen atom connected to two alkyl or aryl groups. The general formula for ethers is R-O-R’, where R and R’ can be the same or different alkyl or aryl groups. Ethers are known for their relatively low reactivity compared to other organic compounds, making them useful as solvents and intermediates in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethers can be synthesized through several methods, including:

    Williamson Ether Synthesis: This method involves the reaction of an alkoxide ion with a primary alkyl halide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide or acetone. For example[ R-O^- + R’-X \rightarrow R-O-R’ + X^- ]

    Acid-Catalyzed Dehydration of Alcohols: This method involves the dehydration of alcohols in the presence of a strong acid like sulfuric acid. For example[ 2 R-OH \xrightarrow{H_2SO_4} R-O-R + H_2O ]

Industrial Production Methods

Industrially, ethers are often produced through the acid-catalyzed dehydration of alcohols. This method is favored due to its simplicity and cost-effectiveness. The reaction is typically carried out at elevated temperatures to drive the equilibrium towards ether formation .

Chemical Reactions Analysis

Types of Reactions

Ethers generally undergo the following types of reactions:

    Cleavage by Strong Acids: Ethers can be cleaved by strong acids like hydroiodic acid or hydrobromic acid to form alkyl halides and alcohols. For example[ R-O-R’ + H-I \rightarrow R-I + R’-OH ]

    Oxidation: Ethers can be oxidized to form peroxides, which are highly reactive and potentially explosive. For example[ R-O-R’ + O_2 \rightarrow R-O-O-R’ ]

Common Reagents and Conditions

    Hydroiodic Acid (HI): Used for the cleavage of ethers.

    Oxygen (O2): Used for the oxidation of ethers to form peroxides.

Major Products Formed

    Alkyl Halides and Alcohols: Formed from the cleavage of ethers by strong acids.

    Peroxides: Formed from the oxidation of ethers.

Scientific Research Applications

Ethers have a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethers depends on their specific application. For example, as solvents, ethers dissolve reactants and facilitate chemical reactions by providing a medium for the reactants to interact. As anesthetics, ethers interact with the central nervous system to induce a state of unconsciousness. The exact molecular targets and pathways involved in these processes can vary depending on the specific ether and its application .

Comparison with Similar Compounds

Ethers can be compared to other similar compounds such as alcohols and esters:

    Alcohols (R-OH): Alcohols have a hydroxyl group (-OH) instead of an ether linkage (R-O-R’).

    Esters (R-COO-R’): Esters have a carbonyl group (C=O) adjacent to the ether linkage.

List of Similar Compounds

  • Alcohols (R-OH)
  • Esters (R-COO-R’)
  • Phenols (Ar-OH)

Ethers are unique in their relatively low reactivity and ability to act as solvents in various chemical reactions, making them indispensable in both laboratory and industrial settings.

Properties

Molecular Formula

C27H25F8NO5S

Molecular Weight

627.5 g/mol

IUPAC Name

4-[(3R)-3-(4-fluorophenyl)sulfonyl-3-[4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)phenyl]pyrrolidine-1-carbonyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C27H25F8NO5S/c28-20-9-11-21(12-10-20)42(40,41)24(13-14-36(15-24)22(37)16-1-3-17(4-2-16)23(38)39)18-5-7-19(8-6-18)25(29,26(30,31)32)27(33,34)35/h5-12,16-17H,1-4,13-15H2,(H,38,39)/t16?,17?,24-/m0/s1

InChI Key

AVHWMAVUUHFRKE-DFSZNTFHSA-N

Isomeric SMILES

C1CC(CCC1C(=O)N2CC[C@](C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O

Canonical SMILES

C1CC(CCC1C(=O)N2CCC(C2)(C3=CC=C(C=C3)C(C(F)(F)F)(C(F)(F)F)F)S(=O)(=O)C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

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